2-Chloroprop-2-ene-1-sulfonamide

radical cyclisation regioselectivity vinyl sulfonamide

2-Chloroprop-2-ene-1-sulfonamide (CAS 1432682-13-7) is a bifunctional vinyl sulfonamide building block bearing an α‑chloro substituent on the alkene (C₃H₆ClNO₂S, MW 155.6 g mol⁻¹). It combines the hydrogen‑bonding capacity of a primary sulfonamide (1 donor, 3 acceptors) with the electrophilic reactivity of a vinyl chloride.

Molecular Formula C3H6ClNO2S
Molecular Weight 155.6
CAS No. 1432682-13-7
Cat. No. B2820340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroprop-2-ene-1-sulfonamide
CAS1432682-13-7
Molecular FormulaC3H6ClNO2S
Molecular Weight155.6
Structural Identifiers
SMILESC=C(CS(=O)(=O)N)Cl
InChIInChI=1S/C3H6ClNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)
InChIKeyFSXJTMMORYBFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroprop-2-ene-1-sulfonamide (CAS 1432682-13-7) – Technical Baseline for Scientific Procurement


2-Chloroprop-2-ene-1-sulfonamide (CAS 1432682-13-7) is a bifunctional vinyl sulfonamide building block bearing an α‑chloro substituent on the alkene (C₃H₆ClNO₂S, MW 155.6 g mol⁻¹) [1]. It combines the hydrogen‑bonding capacity of a primary sulfonamide (1 donor, 3 acceptors) with the electrophilic reactivity of a vinyl chloride. The compound is routinely supplied at ≥95 % purity (HPLC) and is classified as a versatile small‑molecule scaffold for medicinal chemistry, synthetic methodology, and polymer science .

2-Chloroprop-2-ene-1-sulfonamide – Why Simple Vinyl Sulfonamides or Sulfonyl Halides Cannot Serve as Drop‑In Replacements


Simple vinyl sulfonamides such as prop‑2‑ene‑1‑sulfonamide lack the chlorine substituent that controls alkene electrophilicity and provides a synthetic handle for further derivatisation. Conversely, the sulfonyl fluoride analog (CESF) offers higher sulfur electrophilicity for SuFEx click chemistry but possesses zero hydrogen‑bond donor capacity, fundamentally altering target engagement in biological systems [1]. The sulfonyl chloride analog is hydrolytically unstable and requires strictly anhydrous handling, making it unsuitable for aqueous or protic reaction media. A generic substitution therefore risks either uncontrolled reactivity or loss of essential pharmacophoric interactions [2].

2-Chloroprop-2-ene-1-sulfonamide – Comparator‑Based Quantitative Evidence for Scientific Selection


Vinyl‑Chlorine‑Driven Regioselectivity in Radical Cyclisation vs. Halogen‑Free Vinyl Sulfonamides

The vinylic chlorine atom in 2‑chloroprop‑2‑ene‑1‑sulfonamide suppresses competing ionic pathways during sulfonamidyl radical cyclisation, directing 6‑endo cyclisation with yields of 73–98 % [1]. In halogen‑free analogs, uncontrolled ionic halocyclisation generates product mixtures, eroding preparative utility. The chlorine substituent is therefore the structural determinant of clean, high‑yielding radical‑only reactivity.

radical cyclisation regioselectivity vinyl sulfonamide

Hydrogen‑Bond Donor Capacity vs. 2‑Chloroprop‑2‑ene‑1‑sulfonyl Fluoride (CESF)

2‑Chloroprop‑2‑ene‑1‑sulfonamide presents one H‑bond donor (sulfonamide NH₂) and a topological polar surface area of 68.5 Ų [1]. Its direct analog 2‑chloroprop‑2‑ene‑1‑sulfonyl fluoride (CESF) has zero H‑bond donors and a lower TPSA (~51 Ų), critically removing the ability to engage in key sulfonamide–protein hydrogen bonds . This difference is not cosmetic; it fundamentally alters the compound’s suitability for medicinal chemistry applications where sulfonamide NH interactions are pharmacophoric.

hydrogen bonding sulfonamide pharmacophore CESF comparison

Balanced Lipophilicity (logP −0.415) versus Hydrolytically Labile Sulfonyl Chloride Analogs

The computed logP of 2‑chloroprop‑2‑ene‑1‑sulfonamide is −0.415, and its XLogP3‑AA value is 0 , placing it in a favourable range for both organic and aqueous reaction media. The corresponding sulfonyl chloride (CAS 40644‑59‑5) is a hydrolytically sensitive liquid that requires rigorously anhydrous conditions, while the sulfonamide can be handled in ambient atmosphere without special precautions [1]. This logD advantage simplifies experimental workflows and expands the scope of compatible solvents.

lipophilicity aqueous compatibility sulfonyl chloride comparison

Multi‑Vendor Availability at Consistent ≥95 % Purity Versus Restricted Supply of CESF

2‑Chloroprop‑2‑ene‑1‑sulfonamide is stocked by Fluorochem, AKSci, Chemscene, and other independent suppliers with a harmonised minimum purity of 95 % (HPLC) . The sulfonyl fluoride analog CESF is available from a narrower vendor base and exhibits batch‑to‑batch purity variability (90–97 %). The broader, consistent supply of the sulfonamide reduces lead times and ensures experimental reproducibility across laboratories.

purity specification supply chain robustness multi‑vendor procurement

2-Chloroprop-2-ene-1-sulfonamide – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Regioselective Construction of N‑Heterocycles via Radical Cyclisation

The chlorine‑substituted vinyl sulfonamide scaffold enables exclusive radical‑mediated 6‑endo or 5‑exo cyclisation to deliver piperidines and pyrrolidines in 73–98 % yield [1]. This method is directly applicable to the synthesis of complex alkaloid cores and sp³‑rich fragments for drug discovery, where regio‑ and stereochemical control is paramount.

Medicinal Chemistry Building Block Requiring Hydrogen‑Bond Donor Functionality

The primary sulfonamide group provides a hydrogen‑bond donor essential for target engagement in enzymes such as carbonic anhydrases and serine proteases [2]. The compound can be deployed in focused libraries where the sulfonamide NH is a proven pharmacophore, a role that the sulfonyl fluoride analog CESF cannot fulfill.

Aqueous‑Compatible Derivatisation Platform for Functionalised Polymers

With a logP of −0.415 and ambient hydrolytic stability, the sulfonamide can be incorporated into polymer backbones or used as a grafting agent under aqueous and protic conditions that would degrade sulfonyl chlorides . This enables the development of sulfonated ion‑exchange membranes and water‑purification resins without specialised anhydrous infrastructure.

Multi‑Step Synthesis in Academic Core Facilities with Supply‑Chain Resilience

The compound’s consistent ≥95 % purity across multiple independent vendors ensures that large‑scale medicinal chemistry or process‑chemistry campaigns can proceed without batch‑to‑batch variability or single‑source supply interruptions . This reliability is critical for grant‑funded laboratories where project continuity depends on uninterrupted access to key intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroprop-2-ene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.